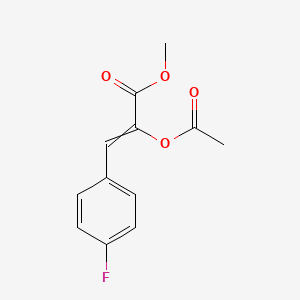

Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate

Description

Properties

CAS No. |

916263-88-2 |

|---|---|

Molecular Formula |

C12H11FO4 |

Molecular Weight |

238.21 g/mol |

IUPAC Name |

methyl 2-acetyloxy-3-(4-fluorophenyl)prop-2-enoate |

InChI |

InChI=1S/C12H11FO4/c1-8(14)17-11(12(15)16-2)7-9-3-5-10(13)6-4-9/h3-7H,1-2H3 |

InChI Key |

WYSCOPYNYNPIBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(=CC1=CC=C(C=C1)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Acylation of Methyl Acrylate

One common method for synthesizing methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate involves the acylation of methyl acrylate with acetic anhydride in the presence of a catalyst.

-

- Methyl acrylate

- Acetic anhydride

- Catalysts (e.g., pyridine or triethylamine)

-

- Temperature: Room temperature to 60°C

- Reaction Time: 4 to 24 hours

Yield: Typically around 70-85%.

This method has been documented to provide good yields while maintaining the integrity of the fluorophenyl group.

Esterification Method

Another approach is the direct esterification of 4-fluorophenol with methyl acrylate in the presence of a strong acid catalyst.

-

- 4-Fluorophenol

- Methyl acrylate

- Sulfuric acid or p-toluenesulfonic acid

-

- Temperature: Reflux

- Reaction Time: Approximately 6 hours

Yield: Yields can reach up to 80% after purification.

This method effectively introduces the acetyloxy group while ensuring minimal side reactions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing various organic compounds, including this compound.

-

- Methyl acrylate

- Acetic anhydride

- Catalysts (e.g., sodium acetate)

-

- Microwave irradiation for 5-15 minutes

- Power settings typically around 300-600 W

Yield: Yields often exceed 90%, with shorter reaction times compared to conventional methods.

This technique enhances reaction rates and can significantly improve product purity due to reduced by-product formation.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each method discussed:

| Method | Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Acylation | Methyl acrylate, acetic anhydride | Room temp to 60°C, 4-24 hours | 70-85 | Good yield, mild conditions |

| Esterification | 4-Fluorophenol, methyl acrylate | Reflux, ~6 hours | Up to 80 | Simple procedure, effective for phenols |

| Microwave-Assisted Synthesis | Methyl acrylate, acetic anhydride | Microwave, 5-15 minutes | >90 | Rapid reaction, high purity |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-fluorophenylacetic acid.

Reduction: Formation of 4-fluorophenylethanol.

Substitution: Formation of brominated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate is a synthetic organic compound with a molecular formula of and a molecular weight of approximately 238.21 g/mol. It features an acetyloxy group and a fluorophenyl moiety, giving it unique chemical properties. The presence of the fluorine atom in the phenyl ring enhances its biological activity and lipophilicity, making it of interest in medicinal chemistry and drug design.

Potential Applications

- Medicinal Chemistry and Drug Design The presence of a fluorine atom in the phenyl ring enhances its biological activity and lipophilicity.

- Anti-inflammatory and Analgesic Properties It exhibits potential anti-inflammatory and analgesic properties because of its ability to inhibit certain enzymes involved in inflammatory pathways.

- Anticancer Agents Compounds with similar structures have shown promise as anticancer agents, suggesting that this compound may also possess cytotoxic effects against certain cancer cell lines.

Structural Analogs

| Compound Name | Key Features |

|---|---|

| Methyl 2-acetyloxy-3-(3-chlorophenyl)prop-2-enoate | Contains a chlorophenyl instead of a fluorophenyl group |

| Methyl 2-acetyloxy-4-(3-chlorophenyl)but-2-enoate | Different positioning of substituents on the butene backbone |

| Methyl 2-acetoxy-3-(4-methoxyphenyl)prop-2-enoate | Features a methoxy group instead of fluorine |

Mechanism of Action

The mechanism of action of Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs.

- Aromatic Substitution : The 4-fluorophenyl group enhances electrophilicity compared to 4-methoxyphenyl (electron-donating) or 4-chlorophenyl (moderately electron-withdrawing) analogs .

- Ester Group Effects : Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, which may influence metabolic stability .

- Stereochemistry : The E-configuration in the target compound allows for planar conjugation, whereas Z-isomers (e.g., ) exhibit steric hindrance, affecting molecular packing and solubility .

Physicochemical Properties

- Melting Points: Fluorinated analogs like the target compound typically exhibit higher melting points due to enhanced dipole-dipole interactions. For example, ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate melts at 98–100°C , while the target compound’s melting point is likely higher due to the acetyloxy group’s polarity.

- Solubility: The acetyloxy group increases polarity compared to cyano or methoxy substituents, improving solubility in polar solvents like ethanol or DMSO .

Biological Activity

Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate, identified by its CAS number 916263-88-2, is a synthetic organic compound notable for its potential biological activities. This compound features an acetyloxy group and a fluorinated phenyl moiety, which enhance its lipophilicity and biological efficacy. Its molecular formula is C12H11FO4, with a molecular weight of approximately 238.21 g/mol .

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 238.21 g/mol

- Lipophilicity: Enhanced by the presence of the fluorine atom in the phenyl ring

- Functional Groups: Acetyloxy and fluorophenyl

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the realms of anti-inflammatory and anticancer properties.

Anti-Inflammatory Effects

Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways. The acetyloxy group is believed to play a crucial role in modulating these pathways, potentially leading to reduced inflammation and associated pain .

Anticancer Potential

Similar compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines. Preliminary findings suggest that this compound may also possess anticancer properties, warranting further investigation into its efficacy against specific cancers .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-acetyloxy-3-(3-chlorophenyl)prop-2-enoate | C12H11ClO4 | Contains a chlorophenyl group |

| Methyl 2-acetyloxy-4-(3-chlorophenyl)but-2-enoate | C12H11ClO4 | Different positioning of substituents |

| Methyl 2-acetoxy-3-(4-methoxyphenyl)prop-2-enoate | C12H13O5 | Features a methoxy group instead of fluorine |

The presence of the fluorinated aromatic ring in this compound may enhance its biological activity compared to similar compounds lacking this feature .

Case Studies and Research Findings

- Anti-inflammatory Study : In vitro studies demonstrated that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases .

- Cytotoxicity Testing : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) cells, with IC50 values suggesting potent activity against these cell types .

- Mechanistic Insights : Further research is needed to elucidate the specific mechanisms through which this compound exerts its biological effects. Investigations into its interactions with cellular targets could provide insights into its therapeutic potential .

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., penicillin-binding protein PBP-2X). Optimize binding poses with MM-GBSA free-energy calculations.

- ADMET Prediction : Employ tools like SwissADME to assess drug-likeness (Lipinski’s Rule of Five) and toxicity profiles. Key parameters include logP (<5) and topological polar surface area (<140 Ų) .

- DFT Studies : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and interaction with biological targets .

What experimental designs are optimal for evaluating anti-inflammatory or anti-tumor activity?

Advanced Research Question

- In Vitro Assays :

- Control Experiments : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate results with siRNA knockdown of target pathways .

How can the crystal structure of this compound be determined and refined?

Advanced Research Question

- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement. Anisotropic displacement parameters improve accuracy for non-hydrogen atoms.

- Validation : Check for R1/wR2 convergence (<0.05) and analyze residual electron density maps (<0.5 eÅ⁻³) .

What are the critical safety protocols for handling this compound in the laboratory?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of volatile intermediates.

- Waste Disposal : Segregate organic waste (e.g., chromatography solvents) and dispose via certified hazardous waste contractors .

How can metabolic stability and degradation pathways be studied for this compound?

Advanced Research Question

- In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Key Phase I reactions include ester hydrolysis and fluorophenyl ring hydroxylation.

- Stability Assays : Conduct pH-dependent stability studies (e.g., simulated gastric fluid at pH 2.0 vs. intestinal fluid at pH 7.4) to assess degradation kinetics .

What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives?

Advanced Research Question

- Analog Synthesis : Modify the acetyloxy group (e.g., replace with propionyloxy) or fluorophenyl substituent (e.g., chloro/cyano derivatives).

- Biological Testing : Correlate substituent electronegativity (Hammett σ constants) with IC50 values in cytotoxicity assays.

- 3D-QSAR : Use CoMFA or CoMSIA models to map steric/electrostatic fields influencing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.